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DL-Apiose-2-13C

NMR spectroscopy apiofuranose conformation stable isotope labeling

DL-Apiose-2-13C is a position-specific ¹³C-labeled analytical standard for probing the UDP-apiose/UDP-xylose synthase (UAXS) reaction mechanism. Unlabeled apiose cannot distinguish C-2 ring-opening from anomeric outcomes; only 2-¹³C labeling enables direct observation of the retro-aldol cleavage that defines the rate-limiting step. • 99 atom % ¹³C enrichment at C-2 enables in situ ¹³C NMR monitoring of carbon skeleton rearrangement during UDP-GlcA → UDP-apiose conversion • +1 Da mass shift (151.12 vs. 150.13 g/mol) ensures clean isotopologue detection by GC-MS with positional fragment discrimination • 90-fold ¹³C signal enhancement at C-2 supports STD-NMR and ¹³C-edited ¹H NMR binding assays at low μM concentrations • Supplied as a research-grade standard with documented isotopic enrichment; suitable as precursor for [2-¹³C]-UDP-glucuronic acid synthesis

Molecular Formula C₄¹³CH₁₀O₅
Molecular Weight 151.12
Cat. No. B1157529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Apiose-2-13C
Molecular FormulaC₄¹³CH₁₀O₅
Molecular Weight151.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Apiose-2-13C: Position-Specific 13C-Labeled Branched-Chain Pentose for NMR and Metabolic Tracing


DL-Apiose-2-13C (molecular formula ¹³CC₄H₁₀O₅; molecular weight 151.12 g/mol) is a stable isotope-labeled analog of the naturally occurring branched-chain pentose apiose, in which the carbon-2 position is enriched to 99 atom % ¹³C . Apiose is a unique C-branched furanose sugar distinguished by a hydroxymethyl substituent at C-3, found principally in plant cell wall polysaccharides such as rhamnogalacturonan II (RG-II) and apiogalacturonan [1]. The compound exists as the DL-racemic mixture and is supplied as a research-grade analytical standard for NMR spectroscopy, mass spectrometry-based tracing, and enzyme mechanism studies .

Why Unlabeled Apiose or Alternative Positional Isotopomers Cannot Replace DL-Apiose-2-13C


The C-2 position of apiose is mechanistically unique: deprotonation of the C2-OH group is the prerequisite for sugar ring-opening in the biosynthesis of UDP-apiose, the activated donor for all apiosyl transfer reactions [1]. Unlabeled DL-apiose cannot be tracked by mass spectrometry or NMR against endogenous apiose pools, while uniformly ¹³C-labeled apiose (when available) provides no position-specific information. The 1-¹³C isotopomer (DL-Apiose-1-13C) labels the anomeric carbon, which is informative for glycosidic linkage analysis but silent with respect to C-2/C-3 aldol cleavage events that define apiose's branched structure [2]. Only 2-¹³C labeling enables direct observation of the carbon skeleton rearrangement during the UDP-glucuronic acid to UDP-apiose conversion, as demonstrated by in situ NMR in the UAXS enzyme system [3].

DL-Apiose-2-13C: Quantitative Evidence of Differentiation from Closest Analogs


Positional 13C Enrichment at C-2 Enables Specific NMR Coupling Measurements Not Accessible with 1-13C or Unlabeled Apiose

The 1987 synthesis and NMR characterization by Snyder and Serianni established that selective (2-13C)-enrichment permits measurement of specific 13C-1H and 13C-13C spin-spin coupling constants that define apiofuranose ring conformation [1]. The 1-13C isotopomer labels only the anomeric center and primarily reports on anomeric configuration (α/β ratio), not on the C2-C3 relationship. With 2-13C labeling, 1J(C2-H2) and 2J(C2-C1), 2J(C2-C3) couplings can be measured directly and interpreted in terms of ring geometry; these couplings are inaccessible at natural abundance 13C levels (~1.1%) due to sensitivity limitations [1]. The 99 atom % 13C enrichment at C-2 provides approximately 90-fold signal enhancement over natural abundance .

NMR spectroscopy apiofuranose conformation stable isotope labeling

Site-Selective 2-13C Labeling Enables Direct Observation of Carbon Skeleton Rearrangement in UAXS Enzyme Mechanism Studies

Eixelsberger et al. (2017) employed [2-13C]-labeled UDP-glucuronic acid substrate to perform in situ NMR analysis of the UDP-apiose/UDP-xylose synthase (UAXS) reaction. The 13C label at C-2 of the substrate enabled precise assignment of all 13C signals from both substrate and products, confirming the carbon skeleton rearrangement during pyranoside-to-furanoside ring contraction [1]. When the same experiment was performed with the [3-13C]-labeled substrate, a different rearrangement pattern was observed, demonstrating that C-2 and C-3 labeling provide complementary but non-redundant positional information about the retro-aldol cleavage mechanism [1]. The 2-deoxy substrate analog, which prevents C-2/C-3 aldol cleavage, reduced UAXS activity to ≤0.1% of activity with the native substrate, directly establishing that C-2 hydroxyl participation is indispensable for the ring contraction step [1].

enzyme mechanism UDP-apiose synthase retro-aldol cleavage

Molecular Weight Shift of +1 Da vs. Unlabeled Apiose Enables Quantitative Mass Spectrometric Tracing

DL-Apiose-2-13C exhibits a molecular weight of 151.12 g/mol, representing a +1 Da mass shift compared to unlabeled DL-apiose (150.13 g/mol, C₅H₁₀O₅) . This mass increment is equivalent to that of DL-Apiose-1-13C (also 151.12 g/mol), meaning that the two positional isotopomers are isobaric and cannot be distinguished by low-resolution MS alone . However, when used as a metabolic tracer in systems where apiose undergoes enzymatic conversion (e.g., incorporation into RG-II polysaccharides or apioglycosides), the positional label at C-2 generates distinct isotopologue patterns upon fragmentation in GC-MS/MS or LC-MS/MS analysis, enabling positional isotopomer quantification that is impossible with unlabeled apiose [1]. The +1 Da shift provides a clear mass window above the natural abundance isotopologue cluster for precursor ion selection.

mass spectrometry metabolic flux analysis isotopologue detection

C-2 Is the Mechanistically Decisive Position for Sugar Ring-Opening in Apiose Biosynthesis

QM/MM calculations by Wang et al. (2022) established that deprotonation of the C2-OH group is the absolute prerequisite for sugar ring-opening in the UAXS-catalyzed conversion of UDP-glucuronic acid to UDP-apiose [1]. This finding is corroborated by the Eixelsberger et al. (2017) experimental data showing that the 2-deoxy substrate analog abolishes UAXS activity to ≤0.1% [2], and by the earlier Snyder & Serianni (1987) determination of ring-opening rate constants for the four apiofuranoses using 13C-saturation-transfer NMR [3]. While the 1-13C isotopomer reports on the anomeric center (C-1) where ring closure ultimately occurs, only the 2-13C isotopomer provides a direct spectroscopic handle on the carbon whose hydroxyl group initiates the entire ring contraction cascade [1][2]. This mechanistic centrality of C-2 is unique to branched-chain furanoses with a 3-C-hydroxymethyl substituent and is not observed in conventional pentoses such as ribose or xylose, where C-1 anomerization dominates.

UDP-apiose/UDP-xylose synthase ring contraction C2-OH deprotonation

Enhanced 13C NMR Sensitivity at C-2 vs. Natural Abundance Enables Detection of Low-Abundance Apiose Metabolites

The 99 atom % 13C enrichment at C-2 provides approximately 90-fold signal enhancement compared to the natural abundance 13C level of ~1.1% . In practical NMR terms, this means that a 13C resonance requiring ~10 mM concentration for detection at natural abundance can be observed at ~110 µM with the 2-13C-labeled compound under identical acquisition conditions (assuming similar relaxation properties). This sensitivity gain is particularly critical for apiose, which typically occurs in plant tissues at low concentrations as part of complex polysaccharide matrices (RG-II constitutes <1% of primary cell wall mass) [1]. While DL-Apiose-1-13C provides an equivalent enrichment level (also 99 atom %), the C-2 position offers distinct chemical shift dispersion: the C-2 resonance in apiofuranose typically appears in the 75–82 ppm region, well-resolved from the anomeric C-1 signal (95–105 ppm), facilitating unambiguous assignment even in crude extracts [2].

NMR sensitivity isotopic enrichment metabolite profiling

DL-Apiose-2-13C: Highest-Impact Application Scenarios Based on Quantitative Evidence


Elucidating UAXS Enzyme Mechanism via Position-Specific 13C Tracing

Researchers studying the UDP-apiose/UDP-xylose synthase (UAXS) reaction mechanism should procure DL-Apiose-2-13C as the precursor for synthesizing [2-13C]-UDP-glucuronic acid substrate. In situ 13C NMR monitoring, as demonstrated by Eixelsberger et al. (2017), requires C-2 labeling to track the retro-aldol cleavage that defines the rate-limiting step [1]. The 2-deoxy control experiment showing ≤0.1% residual activity establishes C-2 as the only viable labeling position for probing the ring-opening initiation [1]. The 1-13C isotopomer is unsuitable for this purpose because it reports only on the anomeric outcome, not the ring-opening process [1].

NMR Assignment of Apiofuranose Ring Conformation in Synthetic or Isolated Apiose-Containing Glycans

Carbohydrate chemists synthesizing apiose-containing oligosaccharides or isolating RG-II fragments from plant sources need DL-Apiose-2-13C as a 13C-enriched standard or as a precursor for labeled glycosyl donors. The Snyder & Serianni (1987) method enables incorporation of 2-13C into apiose derivatives, and the resulting 13C-1H and 13C-13C coupling constants at C-2 provide diagnostic conformational parameters (ring pucker, exocyclic hydroxymethyl orientation) [2]. Unlabeled apiose cannot yield these couplings at natural abundance, and the 1-13C isotopomer provides coupling data only for the C-1 position, which is less informative about furanose ring geometry [2].

Metabolic Flux Analysis of Apiose Biosynthesis in Plants Using GC-MS/MS Isotopologue Profiling

Plant biologists investigating apiose biosynthesis in species such as parsley (Petroselinum crispum) or duckweed (Lemna minor) can use DL-Apiose-2-13C as a tracer for metabolic flux analysis. The +1 Da mass shift (151.12 vs. 150.13 g/mol) enables clean isotopologue detection by GC-MS . When combined with MS/MS fragmentation, the 2-13C label generates positional isotopomer patterns that distinguish between C-2 and C-1 metabolic fates—information that uniformly 13C-labeled or natural abundance apiose cannot provide [1]. This is critical for resolving whether apiose-derived carbon enters the pentose phosphate pathway or is channeled exclusively into polysaccharide biosynthesis.

Inhibitor Screening and Structure-Activity Relationship (SAR) Studies Targeting Apiose Biosynthetic Enzymes

Drug discovery programs targeting plant or bacterial apiose biosynthesis (e.g., for herbicide or antimicrobial development) require DL-Apiose-2-13C for competition-based NMR binding assays. The 90-fold 13C signal enhancement at C-2 compared to natural abundance enables detection of ligand-protein interactions at low micromolar concentrations using 13C-edited 1H NMR or STD-NMR . Since the C-2 hydroxyl is mechanistically essential (Wang et al., 2022), compounds that displace the C-2 13C signal upon binding to UAXS provide direct evidence of active-site engagement [3]. Neither unlabeled apiose nor the 1-13C isotopomer can provide this C-2-specific binding readout.

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